Purity Advantage: ≥98% (NLT 98%) Specification Reduces Impurity-Driven Variability vs. Common 95% Analog Grades
The target compound is offered at a certified minimum purity of ≥98% (NLT 98%) by ISO-certified suppliers such as MolCore . In contrast, the closest positional isomer, 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS 1220020-86-9), and the methylene-bridged analog, 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-67-6), are both supplied at a minimum purity specification of 95% from the same vendor class, as exemplified by AKSci . This ≥3 percentage-point difference in minimum purity translates to a reduction in unknown impurity burden from ≤5% to ≤2%, which is critical for achieving reproducible biological assay results and minimizing off-target artifacts in lead optimization campaigns.
| Evidence Dimension | Minimum Purity Specification (vendor certified) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS 1220020-86-9) and 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-67-6): both ≥95% from AKSci |
| Quantified Difference | ≥3 percentage-point higher minimum purity; impurity burden reduced from ≤5% to ≤2% |
| Conditions | Vendor-specified minimum purity; MolCore (ISO-certified) vs. AKSci supplier specifications |
Why This Matters
Higher purity directly reduces the risk of impurity-driven false positives or potency shifts in biological screening, making the target compound the preferred choice for quantitative SAR studies and hit-to-lead progression.
